molecular formula C16H19NO5 B8116004 BCN-O-Acetic Acid NHS Ester

BCN-O-Acetic Acid NHS Ester

Cat. No.: B8116004
M. Wt: 305.32 g/mol
InChI Key: KMOHYUDVWZERSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCN-O-Acetic Acid NHS Ester, also known as bicyclo[6.1.0]nonyne-O-acetic acid N-hydroxysuccinimide ester, is a versatile reagent widely used in drug research and development. This compound features a bicyclo[6.1.0]nonyne (BCN) group, which is known for its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly referred to as “click” chemistry. The N-hydroxysuccinimide (NHS) ester moiety allows for covalent bonding to primary amines, forming stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-O-Acetic Acid NHS Ester is synthesized through a multi-step process. The synthesis typically begins with the preparation of BCN-O-acetic acid, which involves the reaction of bicyclo[6.1.0]nonyne with acetic acid under specific conditions. The resulting BCN-O-acetic acid is then reacted with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

BCN-O-Acetic Acid NHS Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of BCN-O-Acetic Acid NHS Ester involves two key components:

    NHS Ester Moiety: Reacts with primary amines to form stable amide bonds.

    BCN Group: Participates in SPAAC reactions with azide-tagged molecules.

Comparison with Similar Compounds

BCN-O-Acetic Acid NHS Ester can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its combination of the BCN group and NHS ester moiety, allowing it to participate in both SPAAC reactions and amide bond formation. This dual functionality makes it a powerful tool in various fields of research and development .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-9-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOHYUDVWZERSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COCC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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